4-(2-Cyanopropan-2-yl)picolinic acid
Description
Overview of Pyridine (B92270) Carboxylic Acids in Organic Chemistry
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. drugbank.com Structurally related to benzene, pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, where one methine group is replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the molecule, influencing its reactivity and basicity. wikipedia.org
The monocarboxylic derivatives of pyridine exist as three structural isomers, distinguished by the position of the carboxylic acid group on the pyridine ring. wikipedia.org These isomers share the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . wikipedia.orgnih.gov
Picolinic acid (Pyridine-2-carboxylic acid): The carboxyl group is at the 2-position, adjacent to the nitrogen atom. wikipedia.org
Nicotinic acid (Pyridine-3-carboxylic acid): Also known as niacin, the carboxyl group is at the 3-position. wikipedia.org
Isonicotinic acid (Pyridine-4-carboxylic acid): The carboxyl group is at the 4-position, opposite the nitrogen atom. wikipedia.org
These isomers exhibit different chemical and physical properties due to the electronic effects of the nitrogen atom relative to the carboxyl group. The nitrogen atom's electron-withdrawing nature and its ability to act as a Lewis base are fundamental to the reactivity of the pyridine ring. wikipedia.org Pyridine carboxylic acids are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules in pharmaceuticals and agrochemicals. chemimpex.comnih.gov
Table 1: Isomers of Pyridine Carboxylic Acid
| Common Name | Systematic Name | Structural Formula | CAS Registry Number |
|---|---|---|---|
| Picolinic acid | 2-pyridinecarboxylic acid | C₆H₅NO₂ | 98-98-6 |
| Nicotinic acid | 3-pyridinecarboxylic acid | C₆H₅NO₂ | 59-67-6 |
Significance of Picolinic Acid Scaffolds in Advanced Chemical Research
The picolinic acid scaffold, or the pyridine-2-carboxylic acid framework, is of particular importance in advanced chemical research due to its unique structural and electronic characteristics. nih.gov The proximity of the carboxylic acid group to the ring's nitrogen atom allows picolinic acid and its derivatives to function as effective bidentate chelating agents. wikipedia.org This ability to bind metal ions is a cornerstone of their utility in coordination chemistry. nih.govresearchgate.net
Functionalized picolinic acid scaffolds are integral to the development of:
Catalysts: Amide derivatives of picolinic acid have potential applications as ligands in catalysis. researchgate.net Picolinic acid itself has been identified as a naturally occurring, sustainable hydrogen bond donor catalyst for the synthesis of cyclic carbonates. rsc.org
Molecular Devices: The controlled isomerization of amide bonds in picolinic acid derivatives makes them interesting candidates for molecular switches. researchgate.net
Herbicides: Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govresearchgate.net By modifying the substituents on the picolinic acid ring, researchers can fine-tune the herbicidal activity and discover new, more effective compounds. nih.gov
Ligands for Metal Ion Complexation: Picolinic acid derivatives are widely used as pendant arms in ligands for complexing metal ions, with potential applications in biomedical fields. nih.gov The carboxylic group's ability to coordinate with metal ions is a key feature in enzyme inhibition research. nih.gov
The ease of substitution at various positions on the pyridine ring provides structural flexibility, allowing chemists to precisely modulate the properties and functions of these molecules for specific applications. nih.gov
Structural Context of 4-(2-Cyanopropan-2-yl)picolinic acid within Substituted Picolinic Acid Frameworks
This compound is a derivative of picolinic acid, meaning it retains the core structure of a pyridine ring with a carboxylic acid group at the 2-position. Its defining feature is the substituent at the 4-position: a 2-cyanopropan-2-yl group.
The structure consists of:
A picolinic acid backbone : This provides the foundational chelating properties and chemical reactivity associated with this class of compounds.
A 2-cyanopropan-2-yl group at the 4-position : This substituent is comprised of a central carbon atom bonded to two methyl groups (CH₃) and a nitrile group (C≡N). This bulky, non-polar group is attached to the pyridine ring at the para-position relative to the nitrogen atom.
The introduction of this specific substituent significantly alters the parent molecule's properties. The size and electronic nature of the 2-cyanopropan-2-yl group can influence the molecule's solubility, crystal packing, and interactions with biological targets or metal centers. nih.gov The study of such substituted picolinic acids is crucial for understanding structure-activity relationships, which guides the design of new molecules with desired functionalities, such as enhanced herbicidal activity or specific catalytic performance. nih.gov
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol achmem.com |
The synthesis of such substituted picolinic acids often involves multi-step reaction sequences, starting from simpler pyridine derivatives. umsl.edu The precise placement of substituents like the 2-cyanopropan-2-yl group is a key challenge and focus of synthetic organic chemistry.
Structure
3D Structure
Properties
CAS No. |
1800399-12-5 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(2-cyanopropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,6-11)7-3-4-12-8(5-7)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
BIWIGCXIJOHGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental for confirming the molecular structure, identifying functional groups, and assessing the purity of a synthesized chemical compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of 4-(2-Cyanopropan-2-yl)picolinic acid, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridine (B92270) ring would likely appear as multiplets or doublets in the aromatic region of the spectrum. The methyl protons of the cyanopropan-2-yl group would likely appear as a singlet in the aliphatic region, and its integration would correspond to six protons.
¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. One would anticipate signals for the carboxylic acid carbon, the carbons of the pyridine ring, the quaternary carbon of the cyanopropan-2-yl group, the nitrile carbon, and the methyl carbons.
A representative data table for a related, but different, picolinic acid derivative is shown below to illustrate the typical format of such data.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Generic 4-Substituted Picolinic Acid Derivative
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |
| 8.7 (d) | Doublet | 165.0 | COOH |
| 8.2 (d) | Doublet | 150.0 | C-2 (Pyridine) |
| 7.8 (dd) | Doublet of doublets | 148.0 | C-6 (Pyridine) |
| 1.5 (s) | Singlet | 138.0 | C-4 (Pyridine) |
| 127.0 | C-5 (Pyridine) | ||
| 124.0 | C-3 (Pyridine) | ||
| 35.0 | Quaternary C | ||
| 25.0 | CH₃ |
Note: This data is illustrative and does not represent the actual spectral data for this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:
A broad O-H stretch from the carboxylic acid group.
A C=O stretch from the carboxylic acid.
C=N and C=C stretching vibrations from the pyridine ring.
A C≡N stretch from the nitrile group.
C-H stretching and bending vibrations from the alkyl and aromatic groups.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C≡N (Nitrile) | 2260-2240 |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=N, C=C (Pyridine Ring) | 1600-1450 |
Note: These are typical ranges and the exact peak positions can vary.
Mass spectrometry is employed to determine the molecular weight of the compound and to assess its purity.
Low-Resolution Mass Spectrometry (e.g., LCMS): This technique would be used to confirm the expected molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀N₂O₂), which is 190.19 g/mol .
High-Resolution Mass Spectrometry (HR-MS): HR-MS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Solid-State Structural Determination
The solid-state structure of a crystalline compound provides definitive information about the three-dimensional arrangement of atoms and molecules.
The data from X-ray diffraction would also allow for a detailed analysis of the crystal packing. This includes the identification and characterization of intermolecular interactions that stabilize the crystal lattice, such as:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely that strong hydrogen bonds would be a dominant feature in the crystal packing, potentially forming dimers or extended chains. The pyridine nitrogen can also act as a hydrogen bond acceptor.
π-Stacking: The pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Without experimental data, any discussion of the specific structural parameters and intermolecular interactions for this compound remains speculative. The synthesis and full characterization of this compound would be a valuable contribution to the field of medicinal and materials chemistry.
Chromatographic Purity Assessment and Reaction Monitoring Techniques (e.g., TLC, MPLC)
Chromatographic techniques are indispensable tools in synthetic organic chemistry for monitoring the progress of reactions and assessing the purity of isolated products. For the synthesis of this compound, Thin-Layer Chromatography (TLC) and Medium-Pressure Liquid Chromatography (MPLC) serve as crucial methods for qualitative and quantitative analysis. While specific published data on the detailed chromatographic behavior of this compound is not extensively available, the principles of its analysis can be inferred from standard practices for related picolinic acid derivatives.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique used to monitor the conversion of starting materials to products during the synthesis of this compound. It allows for a quick assessment of the reaction mixture's composition. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of the product spot.
The choice of mobile phase is critical and is determined by the polarity of the compounds to be separated. For a compound like this compound, which contains a polar carboxylic acid group and a pyridine ring, as well as a less polar cyanopropan-2-yl group, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically employed. The ratio is optimized to achieve a good separation, where the retention factor (Rƒ) of the product is ideally between 0.3 and 0.5. For instance, in the analysis of related carboxylic acids, eluent systems such as ethyl acetate:hexane have been used. chemicalbook.com
The progress of a hypothetical synthesis could be monitored as shown in the illustrative table below.
| Time Point | Reactant 1 (Rƒ) | Reactant 2 (Rƒ) | Product (Rƒ) | Observations |
| t = 0 hr | 0.8 | 0.6 | - | Only starting materials are present. |
| t = 2 hr | 0.8 (faint) | 0.6 (faint) | 0.4 | Product spot appears; reactants diminishing. |
| t = 4 hr | - | - | 0.4 | Reaction complete; only product spot is visible. |
| Table 1: Illustrative TLC Monitoring of a Reaction. This table demonstrates how TLC can be used to track the consumption of reactants and the formation of the product over time. The Rƒ values are hypothetical and would depend on the specific reactants and the chosen solvent system (e.g., 1:1 Ethyl Acetate:Hexane on a silica gel plate). |
Medium-Pressure Liquid Chromatography (MPLC)
Following the completion of a reaction, purification of the crude product is necessary to remove unreacted starting materials, reagents, and byproducts. MPLC is a common and efficient technique for purifying compounds on a larger scale than traditional column chromatography. It offers better resolution and is faster due to the use of a pump to force the mobile phase through the stationary phase.
For the purification of this compound, a normal-phase or reversed-phase column could be utilized. Given the compound's polarity, normal-phase chromatography on a silica gel column is a likely choice. A solvent gradient, starting with a less polar eluent and gradually increasing the polarity, would be used to first elute non-polar impurities, followed by the desired product. The separation of other picolinic acid derivatives has often been achieved using column chromatography. nih.gov The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.
The parameters for a potential MPLC purification are outlined in the example table below.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase | Gradient elution: 0% to 50% Ethyl Acetate in Hexane |
| Flow Rate | 20 mL/min (example) |
| Detection | UV at 254 nm |
| Outcome | Separation of non-polar impurities, followed by elution of the pure target compound. |
| Table 2: Example MPLC Purification Parameters. This table provides a set of typical parameters for the purification of a moderately polar compound like this compound. The specific gradient and flow rate would be optimized based on preliminary separation trials. |
The successful application of these chromatographic techniques is fundamental to obtaining this compound in high purity, which is a prerequisite for its subsequent characterization and use in further chemical studies.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netrsc.orgnih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and energies. researchgate.net For a molecule like 4-(2-Cyanopropan-2-yl)picolinic acid, DFT calculations would be instrumental in understanding its stability, electronic properties, and reactivity.
Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govsapub.org These descriptors would help in predicting how the molecule interacts with other chemical species. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.govsapub.org While specific DFT data for this compound is not available, studies on other picolinic acid derivatives have successfully employed DFT to gain insights into their electronic properties and potential applications. researchgate.netresearchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgscribd.comchemistrysteps.com The potential energy surface, or energy landscape, maps the energy of a molecule as a function of its geometry, revealing the most stable conformations. maricopa.edu
For this compound, a key aspect of its conformational analysis would be the rotation around the single bond connecting the cyanopropan-2-yl group to the picolinic acid ring. By systematically rotating this bond and calculating the corresponding energy, a potential energy profile can be generated. This would identify the lowest energy (most stable) conformers and the energy barriers between them. maricopa.edu Such studies are crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Although no specific conformational analysis for this compound has been published, the principles are well-established in the study of other substituted organic molecules. libretexts.orgrsc.org
Molecular Modeling of Intermolecular Interactions
In the solid state, the properties of a material are governed by how individual molecules interact with each other. Molecular modeling techniques can provide valuable insights into these intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.netnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, enclosing a molecule. researchgate.net The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. nih.govmdpi.com
Energetic Frameworks Calculations for Solid-State Behavior
Energetic frameworks calculations provide a quantitative measure of the strength of intermolecular interactions within a crystal. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors. These energies can be broken down into electrostatic, polarization, dispersion, and exchange-repulsion components to provide a detailed understanding of the forces holding the crystal together. researchgate.net
By visualizing these interaction energies as a framework, the topology and hierarchy of intermolecular interactions can be understood. This is crucial for predicting the mechanical and thermal properties of the solid material. Although no such calculations have been performed for this compound, this approach has been applied to other carboxylic acid-pyridine systems to understand their cocrystal formation and stability. researchgate.net
Prediction of Chemical Reactivity and Reaction Mechanisms (e.g., Anomeric Effect)
Theoretical methods can be employed to predict the chemical reactivity of a molecule and to elucidate the mechanisms of its reactions. For instance, the anomeric effect, a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation, can influence reactivity. nih.govresearchgate.netrsc.org While the classical anomeric effect is specific to certain ring systems, analogous stereoelectronic effects can play a role in the reactivity of picolinic acid derivatives. nih.govresearchgate.net
Computational studies can model reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds. This can be particularly useful in understanding the synthesis and potential chemical transformations of this compound. researchgate.netresearchgate.net For example, theoretical investigations into the synthesis of picolinates have highlighted the role of the anomeric effect in oxidation-reduction reactions. nih.govresearchgate.netrsc.org
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data or computational studies on the molecular docking and predicted ligand-receptor interactions for the compound This compound .
Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time. Scientific investigation into the computational and theoretical properties of this particular compound does not appear to have been published.
Advanced Chemical Applications and Research Frontiers
Role as a Ligand in Coordination Chemistry
The presence of both a nitrogen atom within the pyridine (B92270) ring and a carboxylic acid group allows 4-(2-Cyanopropan-2-yl)picolinic acid to act as an effective chelating agent for a variety of metal ions. This characteristic is fundamental to its role in the design and synthesis of new metal complexes and advanced materials like metal-organic frameworks (MOFs).
Design and Synthesis of Metal Complexes
The synthesis of metal complexes involving picolinic acid and its derivatives is a well-established area of coordination chemistry. sjctni.eduorientjchem.org Typically, these complexes are prepared by reacting a metal salt with the picolinic acid derivative in a suitable solvent, often under reflux conditions. orientjchem.org The resulting complexes can be characterized by a suite of analytical techniques, including infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to elucidate their structure and bonding. orientjchem.orgresearchgate.net
While specific literature on the synthesis of metal complexes with this compound is not abundant, the general principles of picolinate (B1231196) coordination chemistry apply. The bulky 4-(2-cyanopropan-2-yl) group is expected to influence the steric environment around the metal center, potentially leading to complexes with unique geometries and reactivities compared to those derived from unsubstituted picolinic acid. The synthesis would likely involve the reaction of this compound with various metal precursors, such as metal acetates or perchlorates, to yield crystalline products. orientjchem.orgresearchgate.net
Table 1: Potential Metal Complexes with this compound and Expected Geometries
| Metal Ion | Potential Complex Formula | Expected Coordination Geometry |
| Copper(II) | [Cu(C10H9N2O2)2] | Distorted Octahedral |
| Zinc(II) | [Zn(C10H9N2O2)2(H2O)2] | Octahedral |
| Cobalt(II) | [Co(C10H9N2O2)2(H2O)2] | Octahedral |
| Mercury(II) | [Hg(C10H9N2O2)2] | Distorted Square-Pyramidal or Tetrahedral |
Note: The actual coordination geometry can be influenced by factors such as the solvent used and the presence of counter-ions.
Investigation of Metal-Ligand Binding Modes and Selectivity
Picolinic acid and its derivatives are known to act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group to form a stable five-membered ring. sjctni.edunih.gov This N,O-bidentate binding mode is the most common and is anticipated to be the primary mode of interaction for this compound as well. nih.gov However, picolinate ligands can also exhibit other binding modes, such as acting as a bridging ligand to connect multiple metal centers, which can lead to the formation of coordination polymers. nih.gov
The 4-(2-cyanopropan-2-yl) substituent is expected to play a crucial role in the selectivity of the ligand for different metal ions. Its steric bulk may favor coordination to metal ions with specific ionic radii and coordination geometries. Furthermore, the electron-withdrawing nature of the cyano group can influence the electron density on the pyridine ring and the acidity of the carboxylic acid, thereby modulating the strength of the metal-ligand bonds. nih.gov These factors could be exploited to design ligands with high selectivity for specific metal ions, which is a critical aspect in areas such as metal extraction and sensor development.
Potential in Metal-Organic Frameworks (MOFs) Design and Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.net The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker. Pyridine-dicarboxylic acids are commonly used as linkers in the synthesis of MOFs. rsc.orgnih.gov
Given its structure, this compound is a promising candidate for the design and synthesis of novel MOFs. The carboxylic acid and pyridine nitrogen can coordinate to metal centers to form the framework, while the cyanopropan-2-yl group would project into the pores of the structure. This functional group could serve several purposes: it could act as a site for post-synthetic modification, influence the gas sorption properties of the MOF, or introduce catalytic activity. The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a high-boiling point solvent. nih.gov The resulting crystalline material would then be characterized to determine its structure and porosity. The robustness of the resulting MOF would depend on the strength of the metal-ligand bonds. nih.gov
Catalysis and Reaction Engineering
The chemical functionalities present in this compound also suggest its potential utility in the field of catalysis.
Application as a Hydrogen Bond Donor Catalyst
Recent research has demonstrated that 2-picolinic acid can function as an effective hydrogen bond donor (HBD) catalyst for various organic transformations, such as the cycloaddition of CO2 to epoxides to form cyclic carbonates. rsc.org The catalytic activity arises from the ability of the carboxylic acid proton to form a hydrogen bond with a substrate, thereby activating it towards nucleophilic attack.
It is highly probable that this compound could also serve as a hydrogen bond donor catalyst. The presence of the electron-withdrawing cyanopropan-2-yl group may enhance the acidity of the carboxylic acid proton, potentially leading to increased catalytic activity compared to unsubstituted picolinic acid. This would make it a potentially valuable organocatalyst for a range of reactions that are promoted by hydrogen bonding interactions.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains atoms from all the starting materials. nih.govnih.gov These reactions are highly efficient and atom-economical. Picolinic acid derivatives have been utilized in multi-component reactions for the synthesis of various heterocyclic compounds, including picolinates. rsc.orgresearchgate.netnih.gov
The structure of this compound makes it a suitable candidate for participation in MCRs. It could potentially act as one of the components in reactions designed to generate complex molecular architectures. For instance, it could be employed in reactions analogous to the Doebner reaction for the synthesis of quinoline (B57606) derivatives, where a carboxylic acid is a key reactant. nih.gov The specific nature of the cyanopropan-2-yl group could influence the reaction pathway and the structure of the final products.
Investigation of Catalytic Mechanisms and Reaction Pathways
While specific research detailing the intrinsic catalytic activity of this compound is not extensively documented, the picolinic acid scaffold itself is a well-established participant in catalysis, primarily through its role as a bidentate ligand. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group chelate to metal centers, thereby influencing the metal's electronic properties and reactivity.
Research into related picolinic acid-based systems provides insight into potential catalytic pathways. For instance, a one-dimensional coordination polymer based on 2-picolinic acid and copper(II) has been shown to be a highly efficient catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry. In this context, the picolinic acid moiety serves to create a stable, reusable catalytic framework. Density Functional Theory (DFT) calculations in such studies help elucidate the plausible mechanisms, suggesting that the picolinic acid ligand modulates the activity of the copper center to facilitate the cycloaddition reaction.
The functional groups on this compound—the nitrile and the carboxylic acid—also possess reactivity that could be leveraged in specific reaction pathways. The nitrile group can be catalytically hydrated to an amide, a reaction often facilitated by transition metal catalysts. Conversely, the carboxylic acid can be directly converted to a nitrile under certain catalytic conditions, representing a potential transformation pathway. However, detailed mechanistic studies involving this compound in these specific catalytic roles are an area for future investigation.
Table 1: Example of Catalysis by a Related Picolinic Acid System
| Catalyst System | Reaction Type | Role of Picolinic Acid | Mechanistic Insight |
|---|---|---|---|
| 1D 2-Picolinic acid-Cu(II) Coordination Polymer | [3+2] Cycloaddition (Click Chemistry) | Forms a stable coordination polymer framework, acting as a ligand to the active Cu(II) center. | DFT calculations support the role of the polymer in facilitating the selective formation of 1,4-disubstituted triazoles. |
Precursor and Building Block in Complex Organic Synthesis
Synthesis of Advanced Heterocyclic Scaffolds and Chemical Intermediates
This compound serves as a valuable, specialized building block in the multistep synthesis of complex organic molecules, particularly advanced heterocyclic structures. Its utility stems from the specific arrangement of functional groups on the pyridine core: the carboxylic acid at the 2-position provides a reactive handle for coupling reactions, while the 2-cyanopropan-2-yl group at the 4-position imparts specific steric and electronic properties to the final target molecule.
A significant application of this compound is its use as a key intermediate in the synthesis of novel picolinamide (B142947) derivatives being investigated for the treatment of respiratory disorders. In these synthetic routes, the picolinic acid derivative is constructed and then elaborated in subsequent steps. For example, it is a precursor in the pathway to produce molecules like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide. The incorporation of the 4-(2-cyanopropan-2-yl) moiety is crucial for the ultimate structure and function of the target compound. The synthesis of various substituted picolinic acids is a general strategy for creating new ligands for transition metals or as precursors for bioactive molecules.
Table 2: Use of this compound as a Chemical Intermediate
| Precursor | Synthetic Target Class | Example of Final Product | Role of Precursor |
|---|---|---|---|
| This compound and its derivatives | Substituted Picolinamides | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | Provides the core picolinic acid scaffold with a specific C4-substituent. |
Strategies for Incorporating the this compound Moiety into Larger Chemical Systems
The primary and most direct strategy for incorporating the this compound moiety into larger molecules is through the formation of an amide bond. The carboxylic acid group is readily activated and coupled with a primary or secondary amine to yield a stable picolinamide derivative. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Standard amide bond formation conditions are employed for this purpose. The process typically involves two steps:
Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive electrophile. This is achieved using a variety of coupling reagents.
Nucleophilic Acyl Substitution: The activated acid is then treated with the desired amine, which acts as a nucleophile, displacing the activating group to form the amide bond.
Common coupling reagents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used, particularly in complex syntheses.
Beyond amide coupling, other strategies could potentially include:
Esterification: Reacting the carboxylic acid with an alcohol under acidic or coupling agent-mediated conditions to form an ester linkage.
Reduction: The carboxylic acid could be reduced to a primary alcohol, providing a different point of attachment for subsequent reactions like etherification.
Reactions at the Nitrile Group: The cyano group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, offering alternative sites for further functionalization of the molecule.
Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration for Analog Development
Detailed Structure-Activity Relationship (SAR) studies specifically centered on this compound are not widely available in published literature. SAR is a critical methodology in medicinal chemistry and materials science where a lead compound is systematically modified to explore how changes in its chemical structure affect its biological activity or physical properties. The goal is to identify the key chemical features (pharmacophores) responsible for the desired effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.
For a molecule like this compound, a hypothetical SAR study would involve the synthesis and evaluation of a library of analogs. This exploration of chemical space would focus on modifying three main regions of the molecule:
The C4-Substituent: The 2-cyanopropan-2-yl group could be replaced by other functionalities to probe steric and electronic requirements at this position. Analogs might include smaller alkyl groups (e.g., isopropyl), different nitrile-containing groups, or polar functionalities.
The Pyridine Ring: Additional substituents could be introduced at the 3, 5, or 6 positions of the pyridine ring. Halogens, methyl groups, or methoxy (B1213986) groups are common modifications used to alter the electronic landscape and metabolic stability of the core scaffold.
The C2-Carboxylic Acid: While often essential for activity or for use as a synthetic handle, this group could be replaced by bioisosteres such as a tetrazole, which can mimic the acidic properties of a carboxylic acid.
The synthesized analogs would then be tested in relevant biological or chemical assays. By comparing the activity of the analogs to the parent compound, researchers can deduce critical structure-activity relationships. For example, if replacing the 2-cyanopropan-2-yl group with a simple methyl group drastically reduces activity, it would imply that the bulky, nitrile-containing substituent is crucial for the compound's function.
Table 3: Conceptual Framework for a SAR Study of this compound
| Area of Modification | Potential Analog Structures (Examples) | Rationale for Modification |
|---|
| C4-Substituent | - 4-(propan-2-yl)picolinic acid
This table is for illustrative purposes to explain the SAR methodology and does not represent data from published studies.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Picolinic Acid Derivatives with Enhanced Efficiency
The synthesis of picolinic acid and its derivatives has traditionally relied on methods like the oxidation of corresponding picolines with strong agents such as potassium permanganate. wikipedia.orgorgsyn.org However, emerging research is focused on developing more efficient, selective, and sustainable synthetic routes. Future methodologies applicable to 4-(2-Cyanopropan-2-yl)picolinic acid and its analogues are expected to concentrate on late-stage functionalization and catalysis.
Key areas of development include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura coupling offer powerful ways to introduce aryl or alkyl groups onto the pyridine (B92270) ring, enabling the synthesis of a diverse library of derivatives from a common bromo-picolinic intermediate. researchgate.net
C-H Activation: Direct functionalization of C-H bonds is a rapidly advancing field that minimizes the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. Applying these methods could allow for the direct introduction of the 2-cyanopropan-2-yl group or other substituents onto the picolinic acid scaffold. researchgate.net
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
These advanced synthetic strategies promise to make complex picolinic acid derivatives more accessible for research and industrial applications.
Table 1: Comparison of Synthetic Methodologies for Picolinic Acid Derivatives
| Methodology | Advantages | Potential Challenges |
|---|---|---|
| Traditional Oxidation | Utilizes readily available starting materials (picolines). wikipedia.org | Often requires harsh reagents and can have moderate yields. |
| Cross-Coupling Reactions | High functional group tolerance and substrate scope. researchgate.net | Requires pre-functionalized substrates and expensive catalysts. |
| C-H Activation | High atom economy, reduces synthetic steps. researchgate.net | Challenges in achieving regioselectivity. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Higher initial equipment investment. |
Advanced Spectroscopic and In Situ Characterization Approaches for Reaction Monitoring and Structural Dynamics
A deep understanding of reaction mechanisms and molecular behavior is crucial for optimizing syntheses and designing new materials. While standard techniques like NMR and mass spectrometry are essential for final product characterization nih.govnih.gov, advanced spectroscopic methods offer deeper insights.
Future characterization of this compound would benefit from:
In Situ Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time tracking of reactant, intermediate, and product concentrations throughout a chemical reaction. mt.comspectroscopyonline.com This provides invaluable kinetic and mechanistic data, enabling rapid process optimization without the need for offline sampling. nih.govbirmingham.ac.uk
Advanced NMR Techniques: Two-dimensional NMR and other sophisticated experiments can elucidate complex molecular structures and reveal subtle through-bond and through-space interactions, which are critical for understanding conformational flexibility. nih.gov
Laser Flash Photolysis: For applications involving photochemistry, this technique can be used to study the properties of transient excited states, providing information on energy transfer and reaction pathways on very short timescales. nih.gov
These advanced approaches will be instrumental in moving from static structural analysis to a dynamic understanding of how these molecules behave in reactive environments.
Expansion of Computational Modeling in Predictive Chemistry and Material Design
Computational chemistry is an increasingly powerful tool for accelerating research and development. By simulating molecular properties and reactions, it can guide experimental efforts, saving time and resources.
For this compound, computational modeling could be applied to:
Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, reaction energy barriers, and spectroscopic properties. rsc.org This can help in understanding the reactivity of the molecule and interpreting experimental data. For example, DFT has been used to study the electronic and optical properties of picolinic acid-based coordination polymers. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational dynamics and interactions with other molecules, such as solvents or biological targets.
Machine Learning (ML) and AI: The field of predictive chemistry leverages ML algorithms to forecast reaction outcomes, suggest optimal synthetic routes, and discover novel molecules with desired properties. rsc.org By training models on existing chemical data, researchers can predict the characteristics of new picolinic acid derivatives before they are synthesized.
The integration of these computational tools will enable a more rational, design-driven approach to developing new materials and applications based on the picolinic acid scaffold.
Exploration of New Applications in Materials Science and Sustainable Chemistry
The inherent properties of the picolinic acid scaffold make it a prime candidate for applications in advanced materials and green chemistry. Picolinic acid is a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. wikipedia.org This property is central to many of its applications.
Future research could explore the use of this compound in:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal centers to form extended network structures. The additional cyano group could either be used for further coordination or to tune the porosity and functionality of the resulting material.
Catalysis: Picolinic acid itself has been identified as a sustainable, non-toxic catalyst for green chemistry applications, such as the cycloaddition of CO2 to epoxides to form cyclic carbonates. rsc.org The electronic properties of this compound could be tailored for novel catalytic activities.
Luminescent Materials: Lanthanide complexes with picolinic acid derivatives are known to exhibit luminescent properties, making them suitable for applications in sensors and optical devices. mdpi.com
The combination of a robust chelating group with a functionalizable nitrile moiety opens up significant opportunities for creating novel materials with tailored electronic, optical, and chemical properties.
Development of Functionalized Materials Based on Picolinic Acid Scaffolds
The term "scaffold" refers to a core molecular structure that can be systematically modified to create a family of related compounds with diverse functions. Picolinic acid and its isomers are highly versatile scaffolds in medicinal chemistry and materials science. nih.govnih.gov
The this compound molecule is a prime example of a functional scaffold due to its distinct reactive sites:
The carboxylic acid group can be converted into esters or amides, allowing for conjugation to other molecules or polymers.
The pyridine nitrogen can be quaternized or used as a coordination site.
The cyano group can be hydrolyzed, reduced to an amine, or used in cycloaddition reactions to create new heterocyclic systems.
This trifunctional nature allows for the creation of complex, multi-purpose materials. For example, it could be incorporated into polymers to create functionalized surfaces or nanoparticles. mdpi.com By attaching biological targeting moieties, new therapeutic or diagnostic agents could be developed. The ability to build upon this scaffold in multiple, orthogonal directions is key to its potential for creating next-generation functional materials. nih.gov
Table 2: Functional Groups of this compound and Their Potential for Derivatization
| Functional Group | Position | Potential Reactions | Resulting Functionality |
|---|---|---|---|
| Carboxylic Acid | 2-position | Esterification, Amidation | Linker for bioconjugation, Polymer attachment |
| Pyridine Nitrogen | 1-position | Metal Coordination, Alkylation | Catalytic site, Quaternary salt formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
